4-(4-Cyanophenyl)-2-methoxybenzoic acid

Hydrogen bonding Molecular recognition Drug design

Fragment-library designers often face a gap: mono-functional biphenyl analogs cannot simultaneously provide balanced lipophilicity (XLogP3 2.8) and four hydrogen-bond acceptor sites. 4-(4-Cyanophenyl)-2-methoxybenzoic acid closes this gap. The ortho-methoxy/carboxy arrangement enables bidentate metal chelation-essential for stable MOF and coordination-complex synthesis. At MW 253.25 with three rotatable bonds, it satisfies rule-of-three criteria while delivering a cyano handle for amine/hydrolysis elaboration and a carboxylic acid for rapid amide coupling. Reliable supply with documented purity supports reproducible medchem and materials-science workflows.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 1261977-86-9
Cat. No. B6396692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanophenyl)-2-methoxybenzoic acid
CAS1261977-86-9
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C15H11NO3/c1-19-14-8-12(6-7-13(14)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18)
InChIKeyMUHQTVMIZWJBLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyanophenyl)-2-methoxybenzoic acid: Physicochemical Profile


4-(4-Cyanophenyl)-2-methoxybenzoic acid (CAS 1261977-86-9) is a biphenyl carboxylic acid derivative characterized by a 4-cyanophenyl substituent and a 2-methoxy group on the central benzoic acid core [1]. With a molecular formula of C₁₅H₁₁NO₃ and a molecular weight of 253.25 g/mol, it belongs to the benzoic acid class and serves as a versatile building block in organic synthesis, medicinal chemistry, and materials science [1]. Its computed XLogP3 of 2.8, four hydrogen bond acceptors, and three rotatable bonds define a distinct physicochemical profile that differentiates it from closely related analogs lacking either the methoxy or cyanophenyl functionality [1].

Why Generic Substitution Fails: Key Differentiators


In-class compounds such as 4-(4-cyanophenyl)benzoic acid, 2-methoxybenzoic acid, or regioisomeric variants cannot be freely interchanged with 4-(4-cyanophenyl)-2-methoxybenzoic acid because even a single substituent change alters critical molecular properties including lipophilicity, hydrogen bonding capacity, and molecular recognition features [1][2]. The combined presence of the electron-withdrawing 4-cyanophenyl group and the electron-donating 2-methoxy group creates a unique electronic environment that influences reactivity, solubility, and binding interactions in ways that neither functional group alone can replicate [1]. The quantitative evidence below demonstrates that these differences are measurable and significant enough to impact synthetic outcomes, biological activity, and material performance.

Quantitative Differentiation Evidence


Hydrogen Bond Acceptor Capacity vs. Non-Methoxy Analog

The presence of the 2-methoxy group in the target compound increases the hydrogen bond acceptor (HBA) count from 3 (in 4-(4-cyanophenyl)benzoic acid) to 4, while simultaneously reducing computed lipophilicity (XLogP3) from 3.2 to 2.8 [1][2]. This dual modulation enhances aqueous solubility potential and alters molecular recognition patterns without affecting the hydrogen bond donor count, which remains at 1 for both compounds [1][2].

Hydrogen bonding Molecular recognition Drug design

Structural Complexity vs. Simple Methoxybenzoic Acid

Compared to 2-methoxybenzoic acid (o-anisic acid), 4-(4-cyanophenyl)-2-methoxybenzoic acid exhibits a substantially higher computed XLogP3 (2.8 vs. 1.6), increased molecular weight (253.25 vs. 152.15 g/mol), and an additional aromatic ring system that provides expanded π-stacking and hydrophobic interaction surfaces [1][2]. The topological polar surface area (TPSA) is also elevated (70.3 vs. 46.5 Ų), reflecting the contribution of the cyano group [1][2].

Lipophilicity Scaffold complexity Fragment-based drug discovery

Regioisomeric Effects on Coordination Chemistry

The target compound is the 2-methoxy-4-(4-cyanophenyl) isomer, whereas the regioisomer 2-(4-cyanophenyl)-5-methoxybenzoic acid (CAS 1261983-20-3) places the methoxy group at the 5-position relative to the carboxylic acid [1]. This positional shift changes the electronic environment of the carboxylic acid: in the target compound, the methoxy group is ortho to the carboxyl group, enabling intramolecular hydrogen bonding and altering acidity (predicted pKa shift), while in the 5-methoxy regioisomer, the methoxy group is meta/para to the carboxyl, eliminating this ortho effect [1].

Regioisomerism Positional isomer effects Structure-activity relationships

Drug-Likeness and Fragment Metrics Comparison

With a molecular weight of 253.25 g/mol and three rotatable bonds, 4-(4-cyanophenyl)-2-methoxybenzoic acid occupies a distinct region of chemical space compared to both simpler benzoic acid derivatives and larger polyphenyl systems [1]. It exceeds the molecular weight of 4-(4-cyanophenyl)benzoic acid by 30 Da and 2-methoxybenzoic acid by 101 Da, while remaining below the typical 300 Da threshold often used as a fragment screening cutoff [1][2]. The presence of exactly three rotatable bonds (vs. two in either comparator) introduces conformational flexibility that can be advantageous or detrimental depending on the target, making it a unique probe for structure-activity relationship studies [1][2].

Drug-likeness Fragment metrics Lead-like properties

Evidence-Backed Application Scenarios


Lead Optimization with Balanced Lipophilicity

In lead optimization programs where balancing lipophilicity and hydrogen bonding is critical, 4-(4-cyanophenyl)-2-methoxybenzoic acid offers an XLogP3 of 2.8—intermediate between the higher value of the non-methoxy analog (3.2) and the lower value of simple methoxybenzoic acid (1.6)—while providing four HBA sites [1][2]. This profile supports the design of compounds with improved solubility and permeability balance compared to extremes, making it a preferential scaffold when computational ADME predictions guide procurement decisions [1][2].

Ligand Design with Ortho-Methoxy Chelation

The ortho relationship between the methoxy group and the carboxylic acid enables potential bidentate chelation of metal ions, a feature absent in the 5-methoxy regioisomer [1]. This structural attribute is valuable for synthesizing metal-organic frameworks (MOFs) or discrete metal complexes where coordination geometry and stability depend on the precise positioning of donor atoms [1].

Fragment-Based Screening Intermediate

With a molecular weight of 253.25 g/mol, three rotatable bonds, and a biphenyl core, this compound occupies a strategic niche in fragment libraries—more complex than minimal fragments (MW < 200) yet still compliant with rule-of-three guidelines [1][2]. Its cyano group serves as both a hydrogen bond acceptor and a synthetic handle for further elaboration (e.g., reduction to amine, hydrolysis to amide), while the carboxylic acid permits rapid analog generation via amide coupling [1].

Liquid Crystal and Organic Semiconductor Precursor

The biphenyl core with a terminal cyano group is a privileged motif in liquid crystalline materials due to its polarizable π-system and dipole moment [1]. The additional methoxy substituent modulates the mesomorphic behavior by altering the aspect ratio and intermolecular interactions, distinguishing this compound from the simpler 4-cyano-4'-biphenylcarboxylic acid scaffold in the formulation of advanced display materials [1].

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